molecular formula C8H12N4S2 B2706925 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide CAS No. 1016764-07-0

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide

Cat. No.: B2706925
CAS No.: 1016764-07-0
M. Wt: 228.33
InChI Key: KJCDPAIWJCPEJF-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide is a chemical compound that features a thiazole ring attached to a piperazine ring, with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide typically involves the reaction of 1,3-thiazole-2-amine with piperazine-1-carbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The thiazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects against cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide
  • N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
  • 2-(2-(4-substituted piperazine-1-yl)-5-thiazolyl) derivatives

Uniqueness

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide is unique due to its specific combination of a thiazole ring and a piperazine ring with a carbothioamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S2/c9-7(13)11-2-4-12(5-3-11)8-10-1-6-14-8/h1,6H,2-5H2,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCDPAIWJCPEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CS2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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